molecular formula C13H13FN2O3 B2474044 Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302821-60-9

Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2474044
CAS RN: 302821-60-9
M. Wt: 264.256
InChI Key: VDNREHHSRSALOW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil in DNA and RNA. The presence of a fluorophenyl group and a methyl group attached to the pyrimidine ring could potentially give this compound unique properties, but without specific studies or data on this exact compound, it’s hard to say what those might be .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring, a fluorophenyl group, and several methyl groups. The presence of these groups could influence the compound’s reactivity, stability, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The fluorophenyl and methyl groups could potentially be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorophenyl and methyl groups and the overall shape and charge distribution of the molecule .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and shown significant antimicrobial and anticancer potential. One of the compounds, in particular, demonstrated almost equipotent effects to the standard drug, norfloxacin, against Escherichia coli, suggesting its potent antimicrobial capabilities. Another derivative emerged as a highly potent anticancer agent against a colon cancer cell line, surpassing the standard drug 5-fluorouracil in efficacy (Sharma et al., 2012).

Crystal Structure Analysis

  • The crystal structures of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in anhydrous and solvated forms have been analyzed, revealing unique crystalline forms and solvatomorphs. These studies are crucial for understanding the molecular arrangement and interactions within the compound, which can be essential for its pharmaceutical applications (Cleetus et al., 2020).

Antitubercular Activity

  • A library of dihydropyrimidines, including this compound, has been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed significant in vitro activity, indicating the potential of these compounds as new antitubercular agents (Trivedi et al., 2010).

Thermodynamic Properties

  • The thermodynamic properties of various derivatives of this compound have been studied, including combustion energies and enthalpies of formation. Such studies are essential for understanding the stability and reactivity of these compounds, which can impact their practical applications in pharmaceuticals and materials science (Klachko et al., 2020).

Molecular Structure and Conformational Analysis

  • The molecular structure and conformational behavior of this compound and its derivatives have been explored using X-ray crystallography and quantum chemical calculations. Understanding the molecular structure is vital for predicting and rationalizing the biological activity of these compounds (Memarian et al., 2013).

properties

IUPAC Name

methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNREHHSRSALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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